molecular formula C9H14Cl2N2O2 B1522905 3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride CAS No. 1303889-59-9

3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride

Cat. No. B1522905
CAS RN: 1303889-59-9
M. Wt: 253.12 g/mol
InChI Key: QPPYPAMEXMYCSD-UHFFFAOYSA-N
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Description

3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride is a chemical compound with the CAS Number: 1303889-59-9 . It has a molecular weight of 253.13 . The IUPAC name for this compound is 2-(2-pyridinylmethyl)-beta-alanine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2.2ClH/c10-6-7(9(12)13)5-8-3-1-2-4-11-8;;/h1-4,7H,5-6,10H2,(H,12,13);2*1H . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride, while not directly mentioned, shares structural similarities with compounds involved in various synthetic and chemical studies. Research has explored the synthesis and reactions of related pyridine derivatives, highlighting their utility in creating complex chemical structures. For instance, the synthesis of 5-Aminofuro[3,2-c]pyridinium tosylates and subsequent reactions to generate furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters demonstrate the versatility of pyridine derivatives in chemical synthesis (Bencková & Krutošíková, 1999). Similarly, the development of organosilicon copolymers from 2-{[3-(Triethoxysilyl)propyl]amino}pyridine derivatives showcases their potential in material science (Belousova et al., 2001).

Biological Activity and Medicinal Chemistry

Several studies have investigated the biological activity of pyridine derivatives, reflecting the interest in exploiting their properties for medicinal chemistry. The synthesis of novel 3-pyridinecarbonitriles with amino acid function and their evaluation for fluorescence and antibacterial activity underline the potential of these compounds in developing new therapeutic agents (Girgis et al., 2004). Research on Schiff base ligands derived from unsymmetrical tripodal amines for the formation of Cu(II) complexes also points to the significance of pyridine derivatives in creating functional materials with potential applications in biochemistry and catalysis (Keypour et al., 2015).

Material Science and Polymer Modification

In the realm of material science, the functional modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with amine compounds, including those related to pyridine derivatives, illustrates their role in enhancing the properties of polymeric materials for medical applications. These modifications have been shown to improve thermal stability and impart antibacterial and antifungal properties, which are crucial for biomedical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Some of the precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(aminomethyl)-3-pyridin-2-ylpropanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.2ClH/c10-6-7(9(12)13)5-8-3-1-2-4-11-8;;/h1-4,7H,5-6,10H2,(H,12,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPYPAMEXMYCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(CN)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride
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3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride
Reactant of Route 3
3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride
Reactant of Route 4
3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride
Reactant of Route 5
3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride
Reactant of Route 6
3-Amino-2-(pyridin-2-ylmethyl)propanoic acid dihydrochloride

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